Bis(methylcy-clopentadienyl)magnesium

Description

Contextualization within s-Block Organometallic Compounds

The organometallic chemistry of the s-block elements is diverse, with reactivity and structure heavily influenced by the identity of the metal. The Group 2 alkaline earth metals—beryllium, magnesium, calcium, strontium, and barium—form organometallic compounds where the carbon-metal bonds are significantly polarized. wikipedia.orgjove.com While the chemistry of organoberyllium compounds is limited by the element's toxicity and the organometallic derivatives of the heavier elements (calcium, strontium, barium) are often highly ionic and difficult to prepare, magnesium occupies a unique and central role. wikipedia.orgwikipedia.orglibretexts.org

The organometallic chemistry of magnesium is particularly rich and extensive. libretexts.org By far the most well-known and widely utilized organomagnesium compounds are the Grignard reagents (RMgX), discovered by F. A. V. Grignard in 1900. libretexts.org These compounds are indispensable in organic synthesis. libretexts.orglibretexts.org Alongside Grignard reagents and dialkylmagnesium compounds (R₂Mg), magnesium forms a significant class of metallocenes, known as magnesocenes. ereztech.com Bis(methylcyclopentadienyl)magnesium is a prominent example of such a magnesocene, representing a more specialized area of s-block organometallic chemistry beyond the foundational Grignard reagents. wikipedia.orgereztech.com

Historical Development and Significance of Metallocenes in Magnesium Chemistry

The history of magnesium as an element dates back to 1755, when Joseph Black first recognized it as distinct from calcium. asianmetal.commvuahealth.cahome-of-foundry.de However, its journey into organometallic chemistry began much later. The landmark synthesis of the first main-group metallocene, the parent compound bis(cyclopentadienyl)magnesium or magnesocene (Mg(C₅H₅)₂), was reported in 1954 by F. A. Cotton and Geoffrey Wilkinson. wikipedia.orgwikiwand.comnih.gov This discovery was a pivotal moment, expanding the field of metallocene chemistry beyond the transition metals. nih.gov

The original synthesis involved the thermal decomposition of the cyclopentadienyl (B1206354) Grignard reagent. wikipedia.org Magnesocene quickly became significant not just as a structural curiosity but also as a valuable synthetic intermediate. ereztech.comwikipedia.org Its reactivity allows it to serve as a cyclopentadienyl (Cp) transfer agent in transmetalation reactions to prepare other d- and f-block metallocene complexes. wikipedia.orgacs.org

Bis(methylcyclopentadienyl)magnesium is a key derivative of the parent magnesocene. The addition of methyl groups to the cyclopentadienyl rings modifies the compound's steric and electronic properties, influencing its stability, solubility, and reactivity. This tunability makes it a crucial reagent for specific applications, such as in metal-organic chemical vapor deposition (MOCVD) for the semiconductor industry. ereztech.com

Structural Archetypes of Bis(methylcyclopentadienyl)magnesium

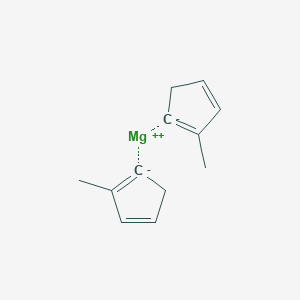

Bis(methylcyclopentadienyl)magnesium features a magnesium atom in the +2 oxidation state centrally coordinated by two methyl-substituted cyclopentadienyl ligands, forming a stable sandwich structure typical of metallocenes. ereztech.com The structure is analogous to its well-studied parent compound, magnesocene.

Detailed structural studies of magnesocene using X-ray crystallography and gas-phase electron diffraction have revealed key architectural features that define this class of compounds. In the solid state, the cyclopentadienyl rings in magnesocene adopt a staggered conformation. In the gas phase, however, they are in an eclipsed conformation. wikipedia.orgwikiwand.com The debate over whether the bonding between the magnesium and the cyclopentadienyl rings is primarily ionic or covalent has been a subject of significant academic discussion. wikipedia.orgwikiwand.com Computational studies suggest that the bonding involves interactions between the magnesium 3s and 3p orbitals and the π system of the rings, resulting in a bond that is weaker than that found in transition metal metallocenes like ferrocene. wikipedia.org

The flexibility of the Mg-Cp bond is a notable characteristic, owing to its significant ionic character. nih.gov This can lead to structural variations, such as "ring-slippage," where a ligand shifts from an η⁵- (coordination to five carbon atoms) to an η²- or η¹-bonding mode, particularly in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF). nih.govwayne.edu

Structural Data for the Parent Compound, Magnesocene (Mg(C₅H₅)₂)

| Parameter | Solid Phase (X-ray Crystallography) | Gas Phase (Electron Diffraction) |

|---|---|---|

| Ring Conformation | Staggered (D₅d point group) | Eclipsed (D₅h point group) |

| Average Mg-C Bond Distance | 2.30 Å | ~2.34 Å |

| Average C-C Bond Distance | 1.39 Å | ~1.42 Å |

Data sourced from studies on bis(cyclopentadienyl)magnesium and are considered representative for its methyl-substituted derivative. wikipedia.orgresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H14Mg |

|---|---|

Molecular Weight |

182.54 g/mol |

IUPAC Name |

magnesium;2-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.Mg/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |

InChI Key |

NYBQAIGCJUBNKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Purification Strategies for Bis Methylcyclopentadienyl Magnesium

Laboratory-Scale Synthetic Routes to Bis(methylcyclopentadienyl)magnesium

Laboratory-scale synthesis provides the foundation for producing bis(methylcyclopentadienyl)magnesium, allowing for the exploration of various reaction pathways and magnesium sources.

The primary laboratory method for synthesizing bis(methylcyclopentadienyl)magnesium involves the reaction of methylcyclopentadiene (B1197316) with a suitable magnesium source. Methylcyclopentadiene is an acidic hydrocarbon, and its reaction with a strong base or organometallic reagent results in deprotonation and the formation of the methylcyclopentadienyl anion, which then coordinates with the magnesium ion.

Common magnesium sources include Grignard reagents and dialkylmagnesium compounds. google.comlibretexts.org A conventional route involves reacting methylcyclopentadiene with a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like diethyl ether. google.com An alternative and often preferred method is the reaction with dialkylmagnesium compounds, for instance, n-butylethylmagnesium or dibutylmagnesium, typically in a hydrocarbon solvent like n-heptane. google.comgoogle.com This latter approach can be advantageous as it avoids the use of ether, which can be a source of oxygen contamination in the final product for sensitive applications like semiconductor doping. cambridge.org

The reaction with dialkylmagnesium proceeds via an acid-base reaction where the acidic proton of methylcyclopentadiene is abstracted by the alkyl group of the dialkylmagnesium, releasing the corresponding alkane as a byproduct. The general reaction is as follows:

2 CH₃C₅H₅ + R₂Mg → (CH₃C₅H₄)₂Mg + 2 RH

A comparison of these laboratory-scale methods is presented below.

| Magnesium Source | Typical Solvent | Reaction Temperature | Reported Yield | Notes |

| Ethylmagnesium Bromide | Diethyl Ether | 29–30 °C | 45% google.com | A classic Grignard-based method. |

| n-Butylethylmagnesium | n-Heptane | < 50 °C | 66% google.com | Avoids ether solvents, potentially leading to a purer product. cambridge.org |

| Dibutylmagnesium | n-Heptane | Not Specified | Not Specified | Similar to the n-butylethylmagnesium route. google.com |

While direct synthesis routes are common for bis(methylcyclopentadienyl)magnesium, catalytic methods are a significant area of research in broader organomagnesium chemistry. These approaches can enhance reaction rates and efficiency, particularly in the formation of Grignard reagents which can then be used in subsequent reactions. Transition metal compounds, especially those based on iron and manganese, have been identified as effective catalysts. google.comacs.org

Iron complexes, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), are noted for being inexpensive, non-toxic, and effective in catalyzing cross-coupling reactions involving Grignard reagents. acs.org Catalysts prepared from iron or manganese halides can also be employed to facilitate the reaction between organic halides and magnesium metal, which is the foundational step for many organomagnesium syntheses. google.com Although not always applied directly to the synthesis of metallocenes like bis(methylcyclopentadienyl)magnesium, these catalytic principles are integral to the efficient production of the organomagnesium precursors required for the synthesis. google.comacs.org

Industrial-Scale Production Considerations for Bis(methylcyclopentadienyl)magnesium

The industrial production of bis(methylcyclopentadienyl)magnesium is driven by its use as a precursor in the electronics and materials science sectors. ereztech.com Scaling up the synthesis from laboratory to industrial quantities introduces several critical considerations focused on efficiency, safety, cost-effectiveness, and consistent product purity.

Key considerations for industrial production include:

Reaction Control : Maintaining precise control over reaction parameters such as temperature and reactant addition rates is crucial. The reaction is often exothermic, requiring efficient heat management to prevent side reactions and ensure product quality. Industrial syntheses may operate at temperatures between 30 to 50 °C. google.com

Solvent Handling : The choice of solvent (e.g., n-heptane) impacts raw material cost, reaction conditions, and downstream purification processes. Large-scale solvent recovery and recycling systems are typically implemented to improve economic viability and reduce environmental impact.

Purification : Fractional distillation under reduced pressure is the primary method for industrial-scale purification. google.com This technique is effective at separating the desired product from the solvent, unreacted starting materials, and reaction byproducts. Typical industrial distillation conditions are in the range of 120 to 150 °C under a reduced pressure of 1.0 to 3.0 kPa. google.com

Material Handling : Given the air and moisture sensitivity of the final product, all manufacturing and packaging steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. ereztech.com

Advancements in High-Purity Bis(methylcyclopentadienyl)magnesium Synthesis

For applications in the semiconductor industry, such as a dopant source, the purity of bis(methylcyclopentadienyl)magnesium is paramount. Even trace amounts of metallic impurities (e.g., manganese, aluminum, silicon) or organic byproducts can adversely affect the performance of electronic devices. google.comgoogle.com

The minimization of impurities begins with the synthesis itself. Research has shown that careful control over the stoichiometry of the reactants is a highly effective strategy. google.comgoogle.com

One significant advancement is the finding that using a slight excess of methylcyclopentadiene relative to the dialkylmagnesium source significantly reduces the level of contaminants in the final product. A molar ratio of methylcyclopentadiene to dialkylmagnesium between 2.05 and 2.18 has been identified as optimal. google.com Ratios outside this range, such as exactly 2.00 or 2.20, have been shown to result in lower purity products with higher levels of metallic impurities and undesirable magnesium-containing byproducts like (cyclopentadienyl)(methylcyclopentadienyl)magnesium. google.comgoogle.com

Another strategy involves the pre-treatment of the raw materials. For example, treating the dialkylmagnesium solution with a high-boiling-point amine, such as tri-n-dodecylamine, and heating the mixture can help remove volatile impurities before the main reaction with methylcyclopentadiene. google.com

The impact of reactant stoichiometry on product purity is illustrated in the table below, based on data from related syntheses.

| Reactant Molar Ratio (Diene:Dialkyl-Mg) | Mn Impurity (ppm) | Al Impurity (ppm) | Si Impurity (ppm) | Product Purity |

| 2.00 : 1 | 0.01 | 0.24 | 0.42 | Low google.com |

| 2.06 : 1 | 0.02 | < 0.01 | 0.09 | High google.com |

| 2.15 : 1 | 0.15 | < 0.01 | 0.02 | High google.com |

| 2.20 : 1 | 0.46 | 0.02 | 0.07 | Low google.com |

Post-synthesis purification is essential for achieving the high purity levels required for electronic applications. The primary techniques employed are distillation and sublimation, performed under reduced pressure to avoid thermal decomposition of the compound. google.comgoogle.com

A multi-step purification process is often employed:

Solvent Removal : After the reaction is complete, the solvent (e.g., n-heptane) is removed under reduced pressure. google.com

Initial Distillation/Sublimation : The crude product is then subjected to distillation or sublimation to separate it from less volatile impurities and byproducts. google.comgoogle.com

Fractional Distillation : A final, careful fractional distillation is performed to separate the pure bis(methylcyclopentadienyl)magnesium from any structurally similar compounds that may have formed, such as mixed-ligand species. google.com

The effectiveness of these techniques is highly dependent on the precise control of temperature and pressure.

| Technique | Typical Temperature | Typical Pressure | Purpose | Reference |

| Distillation | 90 °C | 0.1 kPa | Initial purification of crude product. | google.com |

| Final Distillation | 135–145 °C | 2.0 kPa | To obtain high-purity final product. | google.com |

| Sublimation | 87.5 °C | 0.5 kPa | Purification of the analogous bis(cyclopentadienyl)magnesium. | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Bis Methylcyclopentadienyl Magnesium and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and molecular structure of bis(methylcyclopentadienyl)magnesium. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of bis(methylcyclopentadienyl)magnesium. ereztech.com ¹H NMR is used to verify the presence and connectivity of protons in the methyl (CH₃) and cyclopentadienyl (B1206354) (Cp) ring environments. The resulting spectrum provides distinct signals corresponding to the different types of protons, and their chemical shifts and splitting patterns confirm the expected molecular structure. ereztech.comereztech.com Similarly, ¹³C NMR provides information on the carbon skeleton of the ligands.

For more specialized analysis, solid-state ²⁵Mg NMR can be employed to directly probe the magnesium metal center. Although demonstrated on the related compound bis(cyclopentadienyl)magnesium, the technique provides valuable data on the local chemical environment of the magnesium atom, including the nuclear quadrupole coupling constant, which is sensitive to the electronic structure around the metal. nih.gov A patent for producing high-purity bis(methylcyclopentadienyl)magnesium specifies the use of proton nuclear magnetic resonance spectra as a key analytical method for characterizing magnesium compounds containing a cyclopentadienyl group. google.com

Table 1: Representative NMR Data for Organomagnesium Compounds

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | Magnesium Pentalenide | 4.5 - 6.5 | Confirms proton environments in ring structures. acs.org |

| ¹³C | Magnesium Pentalenide | 52 - 132 | Elucidates the carbon framework of the organic ligands. acs.org |

Note: The table provides representative data from related compounds to illustrate the application of the technique.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within the bis(methylcyclopentadienyl)magnesium molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific bond types.

For bis(methylcyclopentadienyl)magnesium, FTIR analysis confirms the presence of the methylcyclopentadienyl ligands through the detection of:

C-H stretching vibrations from both the methyl groups and the cyclopentadienyl rings.

C=C stretching vibrations characteristic of the aromatic cyclopentadienyl ring.

C-H bending vibrations .

Analysis of related organometallic compounds shows that the metal-ligand bond vibrations can also be observed, typically in the far-infrared region of the spectrum. researchgate.net The position of these vibrational frequencies can be influenced by the metal atom and the substituents on the cyclopentadienyl ring. researchgate.net FTIR is also a valuable tool for analyzing the thin films deposited using this precursor, where it can detect the presence of the desired material (e.g., MgO) as well as atmospheric impurities like CO₂ and H₂O that may be adsorbed onto the film's surface. researchgate.net

Chromatographic and Elemental Analysis for Purity Assessment

Ensuring the chemical and elemental purity of bis(methylcyclopentadienyl)magnesium is critical for its use as a precursor in metal-organic chemical vapor deposition (MOCVD) and other sensitive applications. Even trace impurities can have a detrimental effect on the quality of the resulting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for identifying and quantifying volatile impurities in organometallic precursors. In this method, the sample is vaporized and passed through a gas chromatograph, which separates the different components based on their volatility and interaction with the column's stationary phase. Each separated component then enters a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This technique is highly effective for detecting residual solvents from the synthesis process, unreacted starting materials, or volatile organic byproducts. The high sensitivity of GC-MS allows for the detection of impurities at parts-per-million (ppm) levels, ensuring the precursor meets the stringent purity requirements for electronic materials manufacturing. chromatographyonline.com

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is the standard method for determining the concentration of trace metal impurities in high-purity compounds like bis(methylcyclopentadienyl)magnesium. google.com The technique involves introducing a sample into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-AES offers high sensitivity, often in the parts-per-billion (ppb) to ppm range, and can analyze a wide range of elements simultaneously. drawellanalytical.com Its application is crucial for quantifying undesirable metallic contaminants that could compromise the electrical or optical properties of semiconductor films. A Japanese patent details the use of ICP-AES to verify the purity of bis(methylcyclopentadienyl)magnesium, highlighting significant reductions in manganese, chromium, and aluminum content in high-purity batches compared to lower-grade material. google.com

Table 2: Trace Metal Impurity Analysis in Bis(methylcyclopentadienyl)magnesium by ICP-AES

| Metal Impurity | Concentration in Low-Purity Sample (ppm by mass) | Concentration in High-Purity Sample (ppm by mass) |

|---|---|---|

| Manganese (Mn) | 0.46 | ≤ 0.01 |

| Chromium (Cr) | 0.46 | ≤ 0.01 |

| Aluminum (Al) | 0.002 | 0.03 |

Data sourced from patent JP5747613B2. google.com

Methodologies for Investigating Material Deposits Utilizing Bis(methylcyclopentadienyl)magnesium as a Precursor

Bis(methylcyclopentadienyl)magnesium is frequently used as a precursor for the chemical vapor deposition (CVD) of magnesium-containing thin films, such as magnesium oxide (MgO). researchgate.netresearchgate.net A variety of surface-sensitive analytical techniques are employed to characterize these deposited films and correlate their properties with the deposition conditions.

X-ray Diffraction (XRD): This technique is used to determine the crystallinity, phase, and preferred orientation of the deposited films. For MgO films grown from bis(methylcyclopentadienyl)magnesium, XRD confirms the formation of the desired cubic (periclase) crystal structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface analysis technique that provides information about the elemental composition and chemical bonding states of the atoms within the top few nanometers of the film. It is used to verify the stoichiometry of the MgO film, confirm the Mg-O bonding, and detect surface contaminants such as carbon, which can be a residue from the organometallic precursor. researchgate.netresearchgate.netmdpi.com

Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and topography of the deposited films. It provides quantitative data on key parameters such as surface roughness and grain size, which are critical for applications in electronics and optics. researchgate.netresearchgate.net

Optical Absorption Spectroscopy: This method measures the absorption of light by the film as a function of wavelength. It is used to determine important optical properties, such as the bandgap of the material, which is a key parameter for semiconductor and insulator applications. researchgate.net

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a non-destructive technique fundamental for identifying the crystalline phases of materials. rigaku.commdpi.com In the context of films grown using bis(methylcyclopentadienyl)magnesium as a precursor, XRD is used to determine the crystal structure of the deposited material, such as magnesium oxide (MgO). For instance, in the chemical vapor deposition (CVD) of thin films using Mg(CH3-C5H4)2, XRD analysis confirms the formation of the cubic phase of MgO, known as periclase. researchgate.net

The technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure of the material. By comparing this pattern to a database of known materials, the crystalline phases present in the sample can be identified. mdpi.com Additionally, XRD can provide information on crystallite size and strain within the film. For example, analysis of MgO films grown from bis(methylcyclopentadienyl)magnesium has shown the material to be characterized by a cubic phase. researchgate.net

A specialized application, grazing-incidence X-ray diffraction (GI-XRD), is particularly useful for thin films as it enhances the signal from the surface layer by using a small incident angle for the X-ray beam. rigaku.com This allows for selective analysis of the film without significant interference from the underlying substrate.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu When a material is irradiated with X-rays, photoelectrons are ejected from the near-surface region (typically the top 1-10 nm). psu.edu The kinetic energy of these photoelectrons is measured, which allows for the determination of their binding energy. This binding energy is unique to each element and its oxidation state.

For films deposited using bis(methylcyclopentadienyl)magnesium, XPS is critical for verifying the elemental composition and determining the chemical states of magnesium and oxygen. researchgate.netresearchgate.net For example, it can confirm the presence of magnesium in its +2 oxidation state within MgO films. ereztech.com XPS is also highly effective in detecting contaminants, such as carbon, which can be a byproduct of the metalorganic precursor. researchgate.net Studies on MgO films grown by CVD from bis(methylcyclopentadienyl)magnesium have used XPS to demonstrate low carbon contamination. researchgate.net

The analysis of the Mg 1s, Mg 2s, Mg 2p, and O 1s core level spectra, as well as the Mg KLL Auger peaks, can provide detailed information about the chemical environment. researchgate.netthermofisher.com For instance, the binding energy of the Mg 1s peak can differentiate between metallic magnesium and magnesium oxide. thermofisher.com

Atomic Force Microscopy (AFM) for Surface Morphology Evaluation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a surface. psu.edu It works by scanning a sharp tip, on the order of nanometers, over the sample surface. The forces between the tip and the sample lead to a deflection of a cantilever, which is monitored to create the surface image. anton-paar.com AFM is advantageous because it can be used on both conductive and insulating materials and does not require a vacuum environment. azom.com

In the characterization of thin films derived from bis(methylcyclopentadienyl)magnesium, AFM is used to evaluate surface morphology, including roughness and grain structure. researchgate.netazom.com For MgO films grown by CVD, AFM has revealed a granular surface morphology. researchgate.net The quantitative data on surface roughness and feature size obtained from AFM is crucial for applications where a smooth surface is required. spectraresearch.com For example, the topography of magnesium thin films can be significantly influenced by the use of a wetting layer, as revealed by comparative AFM studies. researchgate.net

Beyond topography, advanced AFM modes can probe other properties such as mechanical characteristics like elasticity and adhesion at the nanoscale. anton-paar.comspectraresearch.com

Spectroscopic Ellipsometry (SE) for In-Situ Thin Film Growth Monitoring

Spectroscopic Ellipsometry (SE) is a non-invasive optical technique used to characterize thin films by measuring the change in polarization of light upon reflection from a sample. researchgate.netsvc.org This technique can determine film thickness, growth rates, and optical constants in real-time (in-situ) during the deposition process. researchgate.net

For deposition processes involving bis(methylcyclopentadienyl)magnesium, such as atomic layer deposition (ALD) or CVD, in-situ SE is a powerful tool for monitoring the film growth layer by layer. researchgate.netyoutube.com It provides immediate feedback that allows for precise control over the deposition parameters to achieve the desired film thickness and quality. youtube.com Real-time spectroscopic ellipsometry (RTSE) is particularly valuable for understanding the initial stages of nucleation and the half-cycle reactions in ALD. researchgate.net

By analyzing the SE data, a model of the film structure can be developed to extract information about surface roughness and interface quality. svc.org The ability to monitor growth dynamics as they happen makes SE an indispensable tool for optimizing the fabrication of complex multilayer structures. psu.eduresearchgate.net

Quartz Crystal Microbalance (QCM) for Mass Deposition Measurement in ALD

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensor that measures mass changes per unit area by detecting changes in the resonance frequency of a quartz crystal. wikipedia.org This technique is particularly useful in ALD and CVD processes for in-situ monitoring of film deposition. semiconportal.com

In the context of ALD using bis(methylcyclopentadienyl)magnesium, a QCM can provide real-time data on the mass deposited during each precursor pulse and purge cycle. This allows for the precise determination of the growth rate in terms of mass per cycle. The Sauerbrey equation relates the change in resonance frequency to the change in mass, providing a quantitative measure of the deposited material. semiconportal.com

QCMs are cost-effective tools for obtaining real-time growth data and can be integrated into deposition chambers to monitor the process without interruption. beneq.com The technique is sensitive enough to detect the deposition of a single monolayer of atoms. wikipedia.org This real-time feedback is essential for controlling the thickness of the deposited films with high precision. nih.gov

| Feature | Description |

| Principle | Measures mass change via frequency shift of a quartz crystal resonator. wikipedia.org |

| Application in ALD | Real-time, in-situ monitoring of mass deposition per cycle. semiconportal.com |

| Key Measurement | Growth rate (mass/area per cycle). |

| Advantage | High sensitivity (sub-monolayer), real-time feedback. wikipedia.orgnih.gov |

Transmission Electron Microscopy (TEM) for Microstructural Analysis of Deposited Films

Transmission Electron Microscopy (TEM) is a powerful microscopy technique where a beam of electrons is transmitted through an ultra-thin specimen. An image is formed from the interaction of the electrons with the sample as they pass through. TEM provides high-resolution imaging of the microstructure of materials, including grain size, crystal structure, and defects. nist.gov

For films deposited using bis(methylcyclopentadienyl)magnesium, TEM is used to perform a detailed microstructural analysis. researchgate.netornl.gov Cross-sectional TEM can reveal the film thickness, the structure of different layers, and the nature of the interface between the film and the substrate. High-resolution TEM (HR-TEM) can even visualize the atomic lattice of the crystalline film.

In studies of films formed on magnesium and its alloys, TEM has been used to characterize the layered structure of the films, which primarily consist of MgO with surface regions of Mg(OH)2. researchgate.netornl.gov When combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) within the TEM, elemental mapping of the film's cross-section can be achieved.

| Capability | Information Obtained |

| High-Resolution Imaging | Grain size, morphology, and crystal lattice structure. |

| Cross-Sectional Analysis | Film thickness, layer structure, and interface quality. nist.gov |

| Electron Diffraction | Crystallographic information. |

| Analytical TEM (with EDS/EELS) | Elemental composition and mapping. |

Rutherford Backscattering Spectrometry (RBS) for Stoichiometric Analysis of Films

Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique used to determine the elemental composition and thickness of thin films. eag.comceriumlabs.com It involves directing a beam of high-energy ions (typically He2+) onto a sample and measuring the energy of the ions that are scattered backward from the atomic nuclei in the sample. measurlabs.com

The energy of the backscattered ions is dependent on the mass of the target atom and the depth at which the scattering event occurs. This allows for a quantitative, depth-resolved analysis of the elemental composition of the film without the need for reference standards. eag.comlu.se

For films grown from bis(methylcyclopentadienyl)magnesium, RBS can be used to accurately determine the stoichiometry, for example, the Mg to O ratio in an MgO film. biu.ac.il It can also be used to measure the film's areal density (atoms/cm2), which can be converted to thickness if the film's density is known. biu.ac.il The technique is particularly well-suited for analyzing heavy elements on a light substrate. measurlabs.com

| Parameter | How RBS Determines It |

| Elemental Composition | Based on the energy of backscattered ions, which is specific to the mass of the target element. lu.se |

| Film Thickness/Areal Density | From the width of the elemental peaks in the energy spectrum. ceriumlabs.combiu.ac.il |

| Depth Profile | The energy loss of ions as they traverse the film provides depth information. measurlabs.com |

| Crystalline Quality | Channeling RBS can be used to assess crystal damage and impurity location. eag.com |

Wavelength Dispersive Spectroscopy (WDS) for Elemental Quantification in Doped Films

Wavelength Dispersive Spectroscopy (WDS) is a highly precise analytical technique used for the non-destructive elemental analysis of solid materials. wikipedia.org It is particularly valuable for the quantitative analysis of thin films doped with magnesium using organometallic precursors like Bis(methylcyclopentadienyl)magnesium. When an electron beam interacts with a sample, it generates characteristic X-rays, which have energies specific to the elements present. analyticalanswersinc.com A WDS system utilizes a diffracting crystal to isolate specific X-ray wavelengths, providing significantly higher spectral resolution and a better signal-to-noise ratio compared to Energy Dispersive Spectroscopy (EDS). carleton.edujeol.combruker.com This superior resolution is critical for accurately quantifying low concentrations of light elements and for resolving peak overlaps that can occur in complex materials. carleton.edubruker.com

In the context of films where Bis(methylcyclopentadienyl)magnesium is used as the magnesium source, WDS provides the capability to precisely measure the concentration of the incorporated magnesium dopant. The process involves bombarding the film with a focused electron beam, causing the magnesium atoms within the film to emit their characteristic Mg Kα X-rays (at approximately 1.253 keV). oxinst.com The spectrometer then uses a crystal with a specific lattice spacing, such as thallium acid phthalate (B1215562) (TAP), to diffract these X-rays at a specific angle, separating them from other X-rays and background radiation. oxinst.com

The intensity of the detected Mg Kα peak is directly proportional to the concentration of magnesium in the analyzed volume. For accurate quantification, this intensity is compared against the intensity measured from a standard material with a known magnesium concentration under identical analytical conditions. jeol.com This rigorous, standards-based approach allows for the determination of elemental weight percentages with high accuracy and detection limits that can reach into the parts-per-million (ppm) range. jeol.com This level of precision is essential for research and quality control, enabling the correlation of dopant concentration with the material's electronic or optical properties and ensuring the optimization of the film deposition process. oxinst.com

The following table presents representative data from a WDS analysis of a series of silicon carbide (SiC) thin films doped with magnesium, using Bis(methylcyclopentadienyl)magnesium as the chemical vapor deposition (CVD) precursor. The data illustrates the high precision and low detection limits achievable with the WDS technique.

Table 1: WDS Quantitative Analysis of Mg in Doped SiC Films

Elemental quantification results for magnesium in silicon carbide films deposited using Bis(methylcyclopentadienyl)magnesium as the dopant precursor. Analysis was performed using an electron microprobe equipped with a WDS spectrometer.

| Sample ID | Target Mg Dopant Level (atoms/cm³) | Measured Mg Concentration (Weight %) | Measurement Precision (± wt. %) | Minimum Detection Limit (MDL) (wt. %) |

|---|---|---|---|---|

| SiC-Mg-01 | 5.0 x 10¹⁸ | 0.011 | 0.002 | 0.005 |

| SiC-Mg-02 | 1.0 x 10¹⁹ | 0.023 | 0.002 | 0.005 |

| SiC-Mg-03 | 5.0 x 10¹⁹ | 0.115 | 0.004 | 0.005 |

| SiC-Mg-04 | 1.0 x 10²⁰ | 0.229 | 0.007 | 0.005 |

Fundamental Reaction Mechanisms and Reactivity Studies of Bis Methylcyclopentadienyl Magnesium

Core Reactivity Patterns of Bis(methylcyclopentadienyl)magnesium

Bis(methylcyclopentadienyl)magnesium, with the chemical formula (CH₃C₅H₄)₂Mg, is an organometallic compound belonging to the metallocene family. ereztech.com In this compound, the magnesium atom is in a +2 oxidation state, coordinated to two methylcyclopentadienyl ligands. ereztech.com Its reactivity is largely defined by the nature of the magnesium-carbon bonds and the potential for interaction at the metal center.

The primary oxidation pathway for bis(methylcyclopentadienyl)magnesium involves its reaction with oxidizing agents. The compound is highly sensitive to air and is pyrophoric, indicating a strong tendency to be oxidized. ereztech.com Organomagnesium compounds can also act as reductants through electron transfer reactions. researchgate.net While specific studies on the electrochemical reduction of bis(methylcyclopentadienyl)magnesium are not extensively detailed, the chemistry of related magnesium compounds suggests its potential to participate in redox processes. For instance, a magnesium bis(aluminyl) compound, which features Mg-Al bonds, can act as a four-electron reservoir in the reductive defluorination of sulfur hexafluoride, highlighting the capacity for magnesium-centered complexes to mediate multi-electron reductions. researchgate.net

Ligand substitution is a key aspect of the reactivity of bis(methylcyclopentadienyl)magnesium. Organomagnesium compounds are known to undergo dynamic ligand exchange processes in donor solvents. acs.org This allows for the synthesis of various derivatives. The methylcyclopentadienyl ligands can be replaced by other organic or inorganic groups, typically through reactions with protic acids or via transmetalation. For example, reactions of similar dihydride molybdenum and tungsten complexes with Grignard reagents result in the formation of new compounds containing covalent bonds to magnesium, demonstrating a pathway for creating more complex bimetallic structures. rsc.org The fundamental mechanisms of ligand substitution in organometallic complexes can be dissociative, where a ligand detaches first, or associative, where an incoming ligand coordinates before another departs. libretexts.org The high reactivity of the Mg-Cp' (Cp' = methylcyclopentadienyl) bond facilitates these exchange reactions, making the compound a versatile precursor in organometallic synthesis. ereztech.com

Adduct Formation and Intermolecular Interactions

Bis(methylcyclopentadienyl)magnesium, like other organomagnesium compounds, can act as a Lewis acid and form adducts with Lewis bases. This interaction involves the coordination of a donor molecule to the magnesium center. While the cyclopentadienyl (B1206354) ligands in magnesocene and its derivatives are sterically demanding, the magnesium center remains accessible to coordination by Lewis bases. Studies on the closely related bis(pentamethylcyclopentadienyl)magnesium have shown that it readily forms adducts with bases. researchgate.net This behavior is a general feature for alkaline-earth metal amides and organometallics, which form stable adducts with a variety of Lewis bases such as ethers and amines. researchgate.net The formation of these adducts can significantly alter the solubility and reactivity of the parent compound. For example, ether adducts of alkaline-earth metal amides show enhanced solubility in hydrocarbon solvents. researchgate.net Similarly, various metal chlorides, such as neptunium(IV) chloride, can be prepared as Lewis base adducts through ligand substitution reactions, illustrating the generality of this chemical principle. rsc.org

Surface Reaction Mechanisms in Advanced Deposition Processes

Bis(methylcyclopentadienyl)magnesium and its analogues are important precursors for the deposition of magnesium-containing thin films, such as magnesium oxide (MgO), via processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). ereztech.comresearchgate.netresearchgate.net The surface chemistry of the precursor is critical to achieving high-quality films.

The initial interaction between the precursor molecule and the substrate surface dictates the nucleation and growth of the thin film. Density functional theory calculations have been used to investigate the reaction mechanisms of bis(cyclopentadienyl)magnesium on silicon surfaces. researchgate.net These studies compared the reactivity on hydrogenated (H-terminated) and hydroxylated (OH-terminated) Si surfaces to understand the initial reactions during ALD. researchgate.net The results indicate that the reaction with a hydroxylated surface is both kinetically and thermodynamically more favorable than with a hydrogenated surface. researchgate.net This preference is crucial for achieving selective and controlled deposition on oxide or hydroxyl-rich surfaces.

ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to achieve atomic-level control over film thickness. mcmaster.ca The use of bis(ethylcyclopentadienyl)magnesium (B1141739), a close analogue, in combination with water (H₂O) for MgO ALD has been studied in detail. acs.org Quartz crystal microbalance (QCM) measurements have confirmed that both the precursor and the co-reactant (H₂O) exposures exhibit self-limiting behavior. Once the surface sites are saturated with the precursor, no further deposition occurs with increased exposure time, which is the defining characteristic of ALD.

The ALD process for MgO typically involves two half-reactions:

Mg(Cp')₂(g) + M-OH → M-O-Mg(Cp') + Cp'H(g)**

M-O-Mg(Cp') + H₂O(g) → M-O-Mg-OH + Cp'H(g)**

Where M represents the substrate surface and * denotes a surface species.

Studies using bis(cyclopentadienyl)magnesium with different oxygen sources, such as water and ozone, have shown that the choice of co-reactant and process conditions can influence the growth mechanism and film properties. rsc.org For example, with H₂O as the co-reactant, insufficient purging can lead to the formation of magnesium hydrides in the film. rsc.org The table below summarizes typical parameters for MgO ALD using a related precursor.

| Parameter | Value | Reference |

| Precursor | Bis(ethylcyclopentadienyl)magnesium | acs.org |

| Co-reactant | H₂O | acs.org |

| Deposition Temperature | 150 °C | acs.org |

| Growth per Cycle | 1.42 Å/cycle | acs.org |

| Film Density | 3.07 g/cm³ | acs.org |

| Stoichiometry (Mg:O) | 0.95:1.05 | acs.org |

These self-limiting reactions enable the deposition of highly conformal and uniform MgO thin films, which are critical for applications in electronics and sensors. researchgate.netresearchgate.net

Applications of Bis Methylcyclopentadienyl Magnesium in Advanced Materials Science and Engineering

Precursor Role in Thin Film Deposition Technologies

The compound is instrumental in several deposition techniques for creating high-quality thin films with applications ranging from electronics to protective coatings.

Chemical Vapor Deposition (CVD) of Magnesium Oxide (MgO) Thin Films

Bis(methylcyclopentadienyl)magnesium is utilized as a precursor in chemical vapor deposition (CVD) to grow magnesium oxide (MgO) thin films. researchgate.netresearchgate.net Research has demonstrated the successful deposition of cubic phase MgO (periclase) films on silicon and quartz substrates at temperatures between 400–550 °C. researchgate.netresearchgate.net These films are characterized by low carbon contamination and a granular surface morphology. researchgate.netresearchgate.net The properties of the resulting MgO films are closely linked to the specific processing conditions employed during the CVD process. researchgate.netresearchgate.net

Atomic Layer Deposition (ALD) of Magnesium Oxide (MgO)

In the realm of atomic layer deposition (ALD), which offers precise thickness control at the atomic scale, related magnesium precursors like bis(cyclopentadienyl)magnesium and bis(ethylcyclopentadienyl)magnesium (B1141739) have been effectively used with water or ozone as the oxygen source to deposit MgO thin films. rsc.orgacs.org Studies using bis(ethylcyclopentadienyl)magnesium and water have shown self-limiting reactions, a hallmark of ALD, and produced crystalline MgO films with a cubic phase. acs.org The density of these films has been measured at 3.07 g/cm³. acs.org The growth rate is temperature-dependent, with a notable growth of 1.42 Å/cycle observed at 150 °C. acs.org

Metal-Organic Chemical Vapor Deposition (MOCVD) of Magnesium-Doped Group III-Nitrides (e.g., GaN)

Bis(methylcyclopentadienyl)magnesium is a key precursor for introducing magnesium as a p-type dopant in Group III-nitride semiconductors, such as gallium nitride (GaN), via metal-organic chemical vapor deposition (MOCVD). ereztech.comresearchgate.net This process is fundamental for fabricating various electronic and optoelectronic devices. The efficiency of magnesium incorporation can be influenced by the choice of precursor, with studies comparing it to other magnesium sources like bis(cyclopentadienyl)magnesium (Cp2Mg). researchgate.netsemiconductor-today.comd-nb.infosemiconductor-today.com Research using hot-wall MOCVD has successfully produced high-quality p-type GaN layers. semiconductor-today.comsemiconductor-today.com In one optimized process, a free-hole concentration of 8.4x10¹⁷/cm³ and a resistivity of 0.77 Ω-cm were achieved, which are among the best results reported. semiconductor-today.com

| Parameter | Value | Reference |

| Growth Temperature | 1120 °C | semiconductor-today.com |

| Pressure | 100 mbar | semiconductor-today.comd-nb.info |

| V/III Ratio | 906 | semiconductor-today.com |

| Growth Rate | 0.6 µm/h | semiconductor-today.com |

| Cp2Mg/TMGa Ratio | 0.167% | semiconductor-today.com |

| Free-Hole Concentration | 8.4x10¹⁷/cm³ | semiconductor-today.com |

| Resistivity | 0.77 Ω-cm | semiconductor-today.com |

| Hole Mobility | 10 cm²/V-s | semiconductor-today.com |

Carbon Doping Applications in Superconducting Materials

The unique composition of bis(methylcyclopentadienyl)magnesium, containing both magnesium and carbon, makes it a suitable precursor for doping superconducting materials where carbon incorporation is desired to enhance certain properties.

Integration into MgB₂ Thin Films via Hybrid Physical-Chemical Vapor Deposition (HPCVD)

Bis(methylcyclopentadienyl)magnesium has been used to introduce carbon into magnesium diboride (MgB₂) thin films during the hybrid physical-chemical vapor deposition (HPCVD) process. aip.org This carbon doping has been shown to significantly increase the upper critical field (Hc2) of the MgB₂ films compared to undoped films. aip.org While the self-field critical current density (Jc) is lower in carbon-doped films, it remains at relatively high levels in much higher magnetic fields, indicating stronger vortex pinning, a crucial property for high-field superconducting applications. aip.org

Synthesis of Novel Hybrid Materials and Composites

The synthesis of hybrid materials, which combine different classes of materials to achieve synergistic properties, represents a growing field in materials science. While direct use of bis(methylcyclopentadienyl)magnesium in extensive composite synthesis is not widely documented in the provided context, the principles of creating magnesium-based composites are well-established. Magnesium matrix composites are a new class of lightweight materials with excellent physical and mechanical properties. researchgate.net These composites are often fabricated by incorporating reinforcements like silicon carbide (SiC) or graphene nanoplatelets (GNPs) into a magnesium matrix using techniques such as powder metallurgy. mdpi.com Other innovative approaches involve creating hybrid structures by combining magnesium with biopolymers or other metals to develop materials with tailored properties for specific applications, such as biomedical devices or energy absorption components. nih.govtku.edu.tw

Development of "Magnesicone" and Related Architectures

A significant application of Bis(methylcyclopentadienyl)magnesium is in the synthesis of "magnesicone," a magnesium-based hybrid organic-inorganic material. avsconferences.orgresearchgate.net This material is synthesized using a thin film deposition technique called Molecular Layer Deposition (MLD), which is analogous to the more common Atomic Layer Deposition (ALD) but uses organic precursors to build hybrid films. avsconferences.org

The MLD process for magnesicone involves the sequential, self-limiting surface reactions of Bis(methylcyclopentadienyl)magnesium (Mg(MeCp)₂) as the magnesium source and an organic reactant, typically a diol such as ethylene (B1197577) glycol (EG) or glycerol (B35011) (GL). ugent.beacs.org Research conducted at Ghent University developed a novel MLD process for magnesicone, demonstrating saturated growth in a broad temperature window of 100-250°C. avsconferences.orgeuropa.eu The resulting films are a hybrid of magnesium alkoxide layers linked by organic chains.

The properties and growth characteristics of magnesicone depend on the organic co-precursor used. The growth per cycle (GPC) is a key parameter in MLD, and for magnesicone, it has been shown to be between 2 to 3 Ångstroms per cycle. researchgate.netacs.org

Table 1: MLD Process Parameters for Magnesicone Synthesis

| Parameter | Value/Reactant | Source |

|---|---|---|

| Magnesium Precursor | Bis(methylcyclopentadienyl)magnesium (Mg(MeCp)₂) | ugent.beeuropa.eu |

| Organic Reactants | Ethylene Glycol (EG) or Glycerol (GL) | ugent.beacs.org |

| Deposition Temp. | 100°C - 250°C | avsconferences.orgacs.org |

The resulting magnesicone films exhibit interesting properties. They are reactive with ambient air and absorb water. avsconferences.orgacs.org This reactivity can be harnessed for specific applications, such as creating flexible moisture barriers. ugent.be Furthermore, the hybrid films can be converted into porous magnesium oxide (MgO) through a post-deposition annealing treatment. avsconferences.orgresearchgate.net By carefully controlling the annealing conditions, such as the heating rate, porous MgO films with porosities up to 45% can be achieved. avsconferences.org These porous MgO structures are being investigated as a potential matrix material for solid composite electrolytes in all-solid-state thin-film batteries, as MgO is one of the few oxides considered thermodynamically stable with respect to lithium. avsconferences.orgugent.be

Catalytic Applications in Organic and Inorganic Synthesis

Bis(methylcyclopentadienyl)magnesium serves as a crucial component in the development of catalytic systems for both organic and inorganic synthesis. ereztech.com Its utility stems from the reactivity of the magnesium center, which can be tailored for various chemical transformations. The compound is particularly noted for its role in polymerization reactions and as a building block for more complex, specialized catalysts. ereztech.com

The dual methylcyclopentadienyl ligands in (MeCp)₂Mg provide stability while allowing the magnesium center to facilitate controlled polymerization reactions. ereztech.com Magnesium complexes, in general, are effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters, such as L-lactide and ε-caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govrsc.org

While specific performance data for (MeCp)₂Mg in these exact polymerizations is not extensively detailed in the provided search results, the activity of related magnesium-based catalysts provides a strong indication of its potential role. These catalysts typically operate through a coordination-insertion mechanism, where the monomer coordinates to the magnesium center before being inserted into the growing polymer chain. The catalytic activity can be very high, achieving significant monomer conversion in short timeframes. rsc.orgresearchgate.net

Table 2: Representative Performance of Magnesium Catalysts in Ring-Opening Polymerization (ROP)

| Monomer | Catalyst Type | Temperature (°C) | Time (h) | Conversion (%) | Polymer PDI* | Source |

|---|---|---|---|---|---|---|

| L-lactide (L-LA) | Bis-ligated Mg Complex | 100 | 2 | >90 | 1.23–1.56 | researchgate.net |

*PDI (Polydispersity Index) is a measure of the distribution of molecular mass in a given polymer sample. A lower PDI indicates a more uniform chain length.

The controlled nature of these polymerizations, often described as "living," allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low PDI). researchgate.net This control is essential for producing high-performance materials tailored for specific applications.

Beyond its direct use, Bis(methylcyclopentadienyl)magnesium is a precursor for creating specialized catalytic systems. ereztech.com It can be used to synthesize magnesium-based reagents that are then incorporated into more complex catalyst structures. ereztech.com

An important area where magnesium compounds are critical is in the formulation of Ziegler-Natta catalysts, which are widely used for the polymerization of olefins like ethylene and propylene. mdpi.com While traditional Ziegler-Natta catalysts often use magnesium chloride (MgCl₂) as a support, the synthesis of this support can begin from organomagnesium compounds. mdpi.com Modified magnesium alkyls, for which (MeCp)₂Mg can be a synthetic precursor, are used to generate the highly active and specific forms of MgCl₂ needed for state-of-the-art catalysts. mdpi.com These catalyst systems are highly optimized to produce polyolefins with specific properties, demonstrating the foundational role of magnesium compounds in industrial-scale polymer production. mdpi.com

Additionally, organometallic compounds like (MeCp)₂Mg can be used in the synthesis of N-heterocyclic carbene (NHC) complexes. mdpi.com While not a direct reaction, the principles of organometallic synthesis involving magnesium reagents are fundamental to creating the ligands used in modern catalysis, such as the palladium-NHC complexes used in Suzuki-Miyaura cross-coupling reactions. mdpi.com This highlights the indirect but vital role of compounds like Bis(methylcyclopentadienyl)magnesium in the broader field of advanced catalyst development.

Theoretical and Computational Investigations on Bis Methylcyclopentadienyl Magnesium

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of the metal-ligand interactions in magnesocene and its derivatives. The bonding in these metallocenes is a subject of interest due to the electropositive nature of magnesium.

Natural Bond Orbital (NBO) analysis performed in computational studies on related magnesium complexes indicates a high degree of charge separation. For bis(methylcyclopentadienyl)magnesium, it is anticipated that the Mg center would possess a significant positive charge, with the corresponding negative charge distributed across the two methylcyclopentadienyl ligands.

Table 1: Calculated Properties of Magnesocene (Cp2Mg) from DFT Studies (Note: Data is for the parent compound, magnesocene, and serves as an approximation for bis(methylcyclopentadienyl)magnesium)

| Property | Calculated Value | Method/Basis Set |

| Mg-C bond distance | ~2.3 Å | DFT/various |

| C-C bond distance (in ring) | ~1.4 Å | DFT/various |

| Natural Charge on Mg | +1.7 to +1.9 | NBO Analysis |

| HOMO-LUMO Gap | Varies with functional | DFT |

This table is generated based on typical values found in computational studies of magnesocene for illustrative purposes.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT has proven to be a powerful tool for investigating the mechanisms of chemical reactions involving organometallic compounds. For bis(methylcyclopentadienyl)magnesium, DFT studies are particularly relevant for understanding its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the synthesis of magnesium oxide (MgO) thin films.

Computational modeling of the surface chemistry of magnesium metallocene precursors is crucial for optimizing deposition processes. DFT calculations can be used to determine the adsorption energies of the precursor molecule on a substrate, identify the most stable adsorption configurations, and calculate the energy barriers for subsequent surface reactions.

Studies on the interaction of bis(cyclopentadienyl)magnesium with hydroxylated surfaces, which are common in ALD processes, have shown that the initial reaction is highly favorable. The precursor adsorbs onto the surface, and a proton transfer from a surface hydroxyl group to one of the cyclopentadienyl (B1206354) ligands is a key step. This leads to the elimination of cyclopentadiene (B3395910) as a volatile byproduct and the grafting of a "-Mg(Cp)" species onto the surface.

Table 2: Calculated Energetics for the Reaction of Bis(cyclopentadienyl)magnesium on a Hydroxylated Surface (Note: This data is for the parent compound and illustrates the expected reaction energetics for bis(methylcyclopentadienyl)magnesium)

| Reaction Step | Description | Calculated Energy Change (kJ/mol) |

| Adsorption | Physisorption of Cp2Mg on the surface | -50 to -100 |

| Ligand Exchange | Reaction with surface -OH to form surface-bound -Mg(Cp) and release CpH | -150 to -200 |

The values in this table are representative and intended to illustrate the thermodynamic favorability of the surface reactions.

For bis(methylcyclopentadienyl)magnesium, a similar reaction pathway is expected. The precursor would adsorb on the substrate, followed by a reaction with surface species (e.g., hydroxyl groups) to release methylcyclopentadiene (B1197316) and form a surface-bound magnesium species. The energetics of these steps would be comparable to those of the unsubstituted magnesocene.

In the context of CVD and ALD of MgO, understanding the gas-phase and surface-level reaction mechanisms of bis(methylcyclopentadienyl)magnesium is essential for controlling film growth, purity, and morphology. While direct computational studies on the complete CVD mechanism using this specific precursor are not widely reported, the general principles derived from related systems can be applied.

DFT calculations can model the decomposition pathways of the precursor in the gas phase and on the growing film surface. For bis(methylcyclopentadienyl)magnesium, thermal decomposition would likely involve the cleavage of the Mg-ring bonds. The subsequent reactions of the magnesium-containing species with an oxygen source (like water or oxygen) lead to the formation of MgO.

The elucidation of the growth mechanism involves mapping out the potential energy surface for the key reaction steps, including:

Precursor Adsorption: As discussed, the initial step is the adsorption of the bis(methylcyclopentadienyl)magnesium molecule onto the substrate.

Ligand Elimination: The methylcyclopentadienyl ligands are removed through reactions with surface groups or co-reactants.

Oxidation: The magnesium center is oxidized to form MgO.

Byproduct Desorption: The volatile byproducts, primarily methylcyclopentadiene, desorb from the surface, leaving behind the grown film.

Computational studies help to identify the rate-limiting steps in this process and provide insights into how reaction conditions (temperature, pressure, co-reactant concentration) can be tuned to achieve desired film properties. The theoretical understanding of these mechanisms is a critical complement to experimental observations in the development of advanced material deposition techniques.

Future Research Directions and Emerging Applications of Bis Methylcyclopentadienyl Magnesium

Innovations in Precursor Design for Enhanced Deposition Control

The performance of bis(methylcyclopentadienyl)magnesium as a precursor in thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is critically dependent on its physical and chemical properties. Innovations in precursor design are centered on modifying the cyclopentadienyl (B1206354) ligands to fine-tune these properties for enhanced control over the deposition process.

The primary goals of precursor design are to achieve high volatility, good thermal stability, and clean decomposition pathways. For instance, the introduction of alkyl groups, such as the methyl group in bis(methylcyclopentadienyl)magnesium, can influence the precursor's volatility and reactivity. Research is ongoing to explore the effects of different alkyl substitutions on the cyclopentadienyl ring. For example, replacing the methyl group with an ethyl group to create bis(ethylcyclopentadienyl)magnesium (B1141739) has been shown to alter the precursor's thermal properties and, consequently, the growth characteristics and properties of the deposited thin films.

A key area of investigation is the synthesis of heteroleptic magnesium complexes, where the magnesium atom is bonded to two different ligands. This approach offers a greater degree of tunability over the precursor's properties. By pairing the methylcyclopentadienyl ligand with other organic ligands, researchers aim to create precursors with tailored decomposition temperatures and reactivity profiles. This allows for more precise control over film growth rates, composition, and morphology at lower deposition temperatures, which is crucial for sensitive substrates and the fabrication of complex device structures.

The thermal stability of these newly designed precursors is a critical parameter. It dictates the temperature window for the deposition process and influences the purity of the resulting films. Precursors that decompose cleanly, without leaving carbon or other impurities in the film, are highly sought after. Therefore, a significant research effort is directed towards understanding the decomposition mechanisms of these modified magnesium precursors to design molecules that yield high-purity materials.

| Precursor Modification | Key Property Enhancement | Impact on Deposition |

| Alkyl Substitution (e.g., ethyl, isopropyl) | Increased volatility, modified thermal stability | Lower deposition temperatures, altered film growth rates and properties |

| Heteroleptic Ligand Design | Tailored decomposition temperature and reactivity | Precise control over film composition and morphology |

| Fluorinated Ligands | Enhanced volatility and thermal stability | Potential for cleaner decomposition and improved film purity |

Exploration of Novel Catalytic Systems and Processes

Bis(methylcyclopentadienyl)magnesium is emerging as a valuable component in various catalytic systems, particularly in the field of polymerization. While often not the primary catalyst itself, it can act as a crucial co-catalyst or activator for transition metal catalysts, influencing the activity, selectivity, and properties of the resulting polymers.

In olefin polymerization, organomagnesium compounds are utilized in the preparation of high-activity Ziegler-Natta and metallocene catalysts. Bis(methylcyclopentadienyl)magnesium can serve as a magnesium source in the synthesis of magnesium chloride supports, which are fundamental to the performance of many commercial polymerization catalysts. The properties of the magnesium support, influenced by the precursor used in its synthesis, can significantly impact the catalyst's productivity and the polymer's morphology.

Furthermore, research is exploring the direct role of magnesium complexes, including bis(methylcyclopentadienyl)magnesium derivatives, as initiators or co-catalysts in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. This is a significant area of interest for the production of biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). The design of the magnesium catalyst system can control the stereochemistry of the polymer, leading to materials with tailored physical and mechanical properties.

The development of novel catalytic processes also extends to organic synthesis. Organomagnesium compounds are well-established as Grignard reagents for the formation of carbon-carbon bonds. The unique reactivity of bis(methylcyclopentadienyl)magnesium and its derivatives is being investigated for stereoselective synthesis, where the chiral environment around the magnesium center can influence the stereochemical outcome of a reaction. This opens up possibilities for the asymmetric synthesis of complex organic molecules.

| Catalytic System/Process | Role of Bis(methylcyclopentadienyl)magnesium | Potential Application |

| Ziegler-Natta/Metallocene Catalysis | Co-catalyst, precursor for MgCl₂ support | Production of polyolefins (polyethylene, polypropylene) |

| Ring-Opening Polymerization (ROP) | Initiator, co-catalyst | Synthesis of biodegradable polymers (PLA, PCL) |

| Asymmetric Synthesis | Chiral ligand precursor, stereocontrol agent | Enantioselective synthesis of pharmaceuticals and fine chemicals |

Advanced Materials Integration and Device Fabrication Methodologies

The ability to deposit high-quality thin films using bis(methylcyclopentadienyl)magnesium as a precursor is paving the way for its integration into a variety of advanced materials and electronic devices. A primary application is the deposition of magnesium oxide (MgO) thin films, which possess a wide bandgap, high dielectric constant, and excellent thermal stability.

In the realm of semiconductor technology, MgO films serve multiple purposes. They are utilized as high-k dielectric layers in transistors to reduce gate leakage current and enable further device scaling. Additionally, MgO can function as a buffer layer for the epitaxial growth of other functional materials, such as ferroelectrics and superconductors, on silicon substrates. The quality of the MgO film, which is directly related to the precursor and deposition conditions, is paramount for the performance of these heterostructures.

The integration of MgO films into optoelectronic devices is another active area of research. Due to their transparency and wide bandgap, MgO films are being explored as protective layers in plasma display panels and as a component in transparent conductive oxides. In solar cells and light-emitting diodes (LEDs), MgO layers can act as electron-blocking or hole-transporting layers, improving device efficiency and lifetime.

Device fabrication methodologies are evolving to fully leverage the potential of bis(methylcyclopentadienyl)magnesium. Techniques like ALD, which offers atomic-level control over film thickness and conformality, are particularly well-suited for creating the ultra-thin and uniform layers required in modern electronic devices. The development of low-temperature deposition processes using highly reactive precursors is crucial for enabling the integration of these materials with temperature-sensitive substrates and pre-existing device structures. Research is also focused on understanding and controlling the interface between the MgO film and the underlying substrate to minimize defects and ensure optimal device performance.

| Device Application | Function of MgO Film | Fabrication Methodology |

| Transistors (MOSFETs) | High-k gate dielectric | Atomic Layer Deposition (ALD) |

| Ferroelectric/Superconducting Devices | Epitaxial buffer layer | Metal-Organic Chemical Vapor Deposition (MOCVD) |

| Solar Cells/LEDs | Electron-blocking/hole-transporting layer | Plasma-Enhanced ALD (PEALD) |

| Plasma Display Panels | Protective layer | Chemical Vapor Deposition (CVD) |

Sustainable Synthesis and Application Development

As the applications of bis(methylcyclopentadienyl)magnesium expand, there is a growing emphasis on developing sustainable synthesis routes and considering the environmental impact of its entire life cycle. Traditional syntheses of organometallic compounds often involve the use of volatile and flammable organic solvents, posing safety and environmental concerns.

Green chemistry principles are being applied to devise more eco-friendly synthesis methods. One promising approach is mechanochemistry, which involves conducting reactions in the solid state by ball milling, thereby minimizing or eliminating the need for solvents. Research into the mechanochemical synthesis of organomagnesium compounds, including Grignard reagents, has shown promising results, offering a pathway to a more sustainable production of bis(methylcyclopentadienyl)magnesium.

Another aspect of sustainable development is the design of precursors that are more efficient in their use of raw materials and energy. This includes developing precursors that have higher volatility, allowing for lower deposition temperatures and reduced energy consumption during the MOCVD or ALD process. Furthermore, designing precursors that decompose cleanly to the desired material with minimal byproducts reduces waste and the need for post-deposition cleaning steps.

A comprehensive life cycle assessment (LCA) for bis(methylcyclopentadienyl)magnesium and its applications is an important future research direction. An LCA would evaluate the environmental impact from the extraction of raw materials, through the synthesis of the precursor, its use in thin film deposition, the lifetime of the resulting device, and finally, the end-of-life recycling or disposal. This holistic view will be essential for guiding the development of truly sustainable technologies based on this versatile organometallic compound.

Q & A

Basic: What synthetic methodologies are recommended for Bis(methylcyclopentadienyl)magnesium, and how can purity be validated?

Answer:

Optimal synthesis involves ligand-exchange reactions between methylcyclopentadienyl precursors and magnesium halides under inert atmospheres. For example, reacting methylcyclopentadienyl sodium (NaCpMe) with MgCl₂ in tetrahydrofuran (THF) at −78°C yields the compound. Purity is validated using:

- Nuclear Magnetic Resonance (NMR) : Compare experimental spectra (e.g., H, C) to reference data for methylcyclopentadienyl ligands .

- X-ray Crystallography : Confirm molecular geometry and ligand coordination .

- Elemental Analysis : Ensure stoichiometric Mg:C ratios (e.g., C₁₂H₁₄Mg requires C 74.5%, Mg 12.3%) .

Basic: What safety protocols are critical when handling Bis(methylcyclopentadienyl)magnesium?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Decontamination : Wash skin with soap/water immediately upon contact; avoid solvents that may enhance dermal absorption .

- Storage : Keep in airtight containers under argon to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing Bis(methylcyclopentadienyl)magnesium?

Answer:

- NMR Spectroscopy : H NMR (δ 1.8–2.2 ppm for methyl groups; δ 5.5–6.0 ppm for Cp ring protons) .

- Infrared (IR) Spectroscopy : C–H stretching frequencies (2800–3100 cm⁻¹) and Mg–Cp bonding modes (400–500 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolve Mg–Cp bond lengths (typically 2.1–2.3 Å) and ligand conformation (e.g., staggered vs. eclipsed) .

Advanced: How does the steric bulk of methylcyclopentadienyl ligands influence the compound’s reactivity in catalytic applications?

Answer:

Steric effects reduce Lewis acidity by hindering substrate access to the Mg center. Methodologies to study this include:

- Kinetic Studies : Compare reaction rates with analogous ligands (e.g., pentamethylcyclopentadienyl) in cross-coupling reactions.

- Computational Modeling : Density Functional Theory (DFT) to calculate charge distribution and frontier molecular orbitals .

- X-ray Absorption Spectroscopy (XAS) : Probe Mg coordination geometry in situ during catalysis .

Advanced: How can researchers resolve contradictions in environmental persistence data for Bis(methylcyclopentadienyl)magnesium?

Answer:

Conflicting biodegradation data may arise from test conditions (e.g., OECD 301D vs. soil half-life studies). To address this:

- Standardize Test Protocols : Use consistent pH, temperature, and microbial activity levels.

- Long-Term Stability Studies : Monitor degradation products via LC-MS over 180+ days in aqueous matrices.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Mn/Co analogs) to identify trends in persistence .

Advanced: What computational strategies best predict the electronic structure of Bis(methylcyclopentadienyl)magnesium?

Answer:

- DFT with Hybrid Functionals : B3LYP/6-311+G(d,p) basis sets for accurate Mg–Cp bond energy calculations.

- Molecular Dynamics (MD) Simulations : Model ligand dynamics at varying temperatures.

- Natural Bond Orbital (NBO) Analysis : Quantify charge transfer between Mg and Cp ligands .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

- Replicate Experiments : Confirm reproducibility under identical conditions.

- Cross-Validation : Compare NMR/IR data with crystallographic results to identify artifacts (e.g., solvent peaks).

- Error Analysis : Calculate uncertainties in peak integration (NMR) or crystallographic R-factors .

Advanced: What comparative reactivity trends are observed between Bis(methylcyclopentadienyl)magnesium and other group 2 metallocenes?

Answer:

| Property | Mg | Ca | Sr |

|---|---|---|---|

| Mg–Cp Bond Length (Å) | 2.15–2.30 | 2.40–2.55 | 2.50–2.65 |

| Thermal Stability (°C) | 180–220 | 150–180 | 130–160 |

| Lewis Acidity (pKa) | 8.2 | 7.5 | 7.0 |

Data synthesized from crystallographic and thermogravimetric studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.